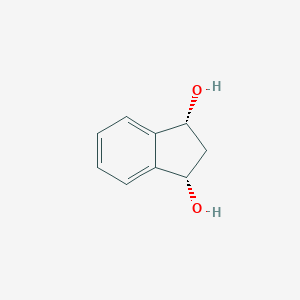

cis-1,3-Indandiol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-2,3-dihydro-1H-indene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFVTRKZZDKQDX-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2[C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cis 1,3 Indandiol

Chemical Synthesis Approaches

Synthesis from 1,3-Indandione (B147059) Precursors

The primary route to cis-1,3-indandiol involves the synthesis of the diketone precursor, 1,3-indandione. This intermediate is a versatile scaffold in organic chemistry, finding applications in the synthesis of pharmaceuticals, dyes, and functional materials. nih.govguidechem.comgoogle.com

A common and direct method for synthesizing 1,3-indandione is through the Claisen condensation of phthalate (B1215562) derivatives, such as dimethyl phthalate or diethyl phthalate, with an alkyl acetate (B1210297) like ethyl acetate. nih.govwikipedia.org This reaction is typically carried out under basic conditions, for instance, using sodium methoxide (B1231860) or sodium ethylate as a catalyst. nih.govguidechem.com The condensation results in the formation of an intermediate, 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion. nih.gov

Another variation of this approach involves the condensation of phthalate compounds with malonate compounds, such as diethyl malonate, to yield substituted malonate compounds which then proceed to the final product. google.com For example, the reaction of diethyl phthalate with diethyl malonate in dimethylformamide (DMF) catalyzed by sodium ethylate at temperatures between 80–120°C produces 1,3-indandione-2,2-diethyl dicarboxylate.

| Starting Materials | Catalyst/Base | Solvent | Intermediate Product | Reference |

|---|---|---|---|---|

| Dimethyl phthalate, Ethyl acetate | Sodium methoxide | Not specified | 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion | nih.govguidechem.com |

| Diethyl phthalate, Diethyl malonate | Sodium ethylate | DMF | 1,3-indandione-2,2-diethyl dicarboxylate |

Following the condensation step, the resulting intermediate undergoes hydrolysis and decarboxylation to yield 1,3-indandione. nih.govgoogle.com This is typically achieved by heating the intermediate under acidic conditions. For instance, the 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion can be hydrolyzed and decarboxylated in situ to produce 1,3-indandione. nih.gov

In a specific protocol, the intermediate from the reaction of diethyl phthalate and diethyl malonate is subjected to hydrolysis with 3M sulfuric acid at 90°C. This step effectively removes the carboxylate groups, releasing carbon dioxide and forming 1,3-indandione with a reported yield of 82.1% after recrystallization. Similarly, the intermediate from the dimethyl phthalate and ethyl acetate condensation can be treated with a mixture of concentrated hydrochloric acid and water, followed by heating to facilitate hydrolysis and decarboxylation, yielding the final product with high purity. guidechem.com

| Intermediate | Hydrolysis Agent | Reaction Conditions | Final Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-indandione-2,2-diethyl dicarboxylate | 3M H₂SO₄ | 90°C | 1,3-Indandione | 82.1% | |

| Intermediate from dimethyl phthalate condensation | Conc. HCl and water | 45-55°C for 4 hours | 1,3-Indandione | 83.2% | guidechem.com |

The conversion of 1,3-indandione to this compound requires a chemoselective reduction of the two ketone functionalities. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation. The stereochemical outcome of the reduction is crucial, with the desired product being the cis-diol.

Hydrolysis and Decarboxylation Protocols

Multicomponent Reaction Strategies Incorporating Indane Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecular scaffolds from three or more starting materials in a single pot. mdpi.comrsc.org 1,3-Indandione and its derivatives are valuable building blocks in MCRs due to their inherent reactivity. researchgate.net These reactions often proceed through a domino sequence of events, such as Knoevenagel condensation followed by Michael addition and cyclization, to construct fused and spirocyclic systems containing the indane core. bohrium.com

For instance, green MCRs involving 1,3-indandione, malononitrile, and various diamines have been developed in water at room temperature without a catalyst, yielding complex heterocyclic structures with high efficiency. rsc.org The initial step is often a Knoevenagel condensation between 1,3-indandione (or a precursor like ninhydrin) and an active methylene (B1212753) compound like malononitrile. rsc.org The resulting adduct can then react with other components in a cascade fashion. rsc.orgbohrium.com These strategies allow for the rapid generation of diverse molecular libraries based on the indane scaffold. mdpi.com

Regio- and Stereoselective Chemical Transformations for Indanol Derivatives

The synthesis of specifically substituted and stereochemically defined indanol derivatives often requires highly selective chemical transformations. acs.org Regioselectivity, the control of reaction at a particular site in a molecule with multiple reactive sites, and stereoselectivity, the preferential formation of one stereoisomer over others, are key considerations. ethz.ch

For example, electrophilic cyclization reactions of acetylenic malonates and ketones can produce indene (B144670) derivatives with high regio- and stereoselectivity under mild conditions. nih.gov In the context of indanol synthesis, α-hydroxylation of an indanone followed by reduction can lead to diol derivatives. The stereochemical outcome of the reduction step is critical; for instance, sodium borohydride reduction of a hydroxy keto intermediate has been used for the diastereoselective formation of a trans-diol derivative. researchgate.net Furthermore, catalytic methods, often employing chiral catalysts, are instrumental in achieving high enantioselectivity in the synthesis of chiral indanol derivatives. ethz.chresearchgate.net The choice of catalyst and reaction conditions can dictate the stereochemical course of the reaction, enabling the synthesis of a specific enantiomer of this compound or its derivatives. researchgate.net

Ritter-Type Reaction Pathways from Indene Oxide and Diols

A significant pathway for synthesizing derivatives of this compound is the Ritter-type reaction. This method can start from either indene oxide or a diol. When cis- or trans-1,2-indandiol is used as the starting material, the reaction proceeds with high yield and preserves the chiral integrity of the molecule. nih.gov Notably, using cis-1,2-diol as the substrate in the presence of sulfuric acid results in a higher yield (81%) compared to starting with indene oxide (55-60%). nih.govacs.org

The reaction involves the treatment of the starting material with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid. nih.govgoogle.com This process leads to the formation of an oxazoline (B21484) intermediate, which is then hydrolyzed to yield the desired aminoindanol (B8576300) product. nih.govmit.edu The stereochemistry of the final product is controlled by the configuration at the C2 center of the starting material. nih.gov For industrial-scale synthesis, this method has been optimized to produce large quantities of enantiopure (1S,2R)-1-aminoindan-2-ol from enantioenriched (1S,2R)-indene oxide. nih.gov

Intramolecular Amide Cyclization Strategies

Intramolecular amide cyclization represents another key strategy for the synthesis of cis-1-amino-2-indanol, a derivative of this compound. This method hinges on the formation of a cis-oxazoline ring from a trans-1-amino-2-indanol precursor. mdpi.com The core principle involves creating an amide or urethane (B1682113) derivative at the C1 position and a leaving group at the C2 position. This intermediate then undergoes O-amide cyclization to form the five-membered cis-ring. nih.gov

One approach involves the N-opening of an epoxide, while another relies on the direct electrophilic activation of indene. nih.gov A notable example starts with trans-1-amino-2-indanol, which is treated with thionyl chloride to induce an intramolecular cyclization with an inversion of configuration at the C2 position, leading to the cis-oxazoline. Subsequent acidic hydrolysis yields the final cis-1-amino-2-indanol. mdpi.com This strategy has also been adapted for enantioselective synthesis by using an enantioselective epoxidation reaction as a key step. mdpi.com

Benzylic Csp3-H Amination Routes

Direct amination of benzylic C(sp³)–H bonds provides a more direct and atom-economical route to benzylic amines. Recent advancements have focused on developing catalytic systems for this transformation. One such method employs an iron-based catalyst with 1,2,3,4-tetrazole as a nitrene precursor. This system selectively aminates the secondary benzylic C(sp³)–H bond. researchgate.net Mechanistic studies suggest that this C–H amination proceeds through the formation of a benzylic radical intermediate. researchgate.net

Another approach utilizes a copper(I)/diimine ligand catalyst in conjunction with an oxidant to directly form a C–N bond at the benzylic position, yielding benzylic carbamates. rsc.org This method is valued for its mild reaction conditions and broad substrate scope. rsc.org Furthermore, cationic copper catalytic systems have been developed for intermolecular enantioselective benzylic C(sp³)-H amination, transforming alkylarenes and amides into chiral amines with high enantioselectivity. chemrxiv.org These radical-mediated pathways offer powerful tools for synthesizing complex chiral amines from simple hydrocarbon precursors. mdpi.com

Stereochemical Control via Epimerization (e.g., SN2 at C1, Mitsunobu Reaction at C2)

Controlling the stereochemistry of indandiols is crucial, and epimerization reactions offer a powerful method for achieving the desired cis configuration.

One strategy involves an SN2 reaction at the C1 position . For example, (1S,2R)-indanediol can be converted to the corresponding cis-aminoindanol through a two-step sequence. This involves the introduction of a chlorine atom at the benzylic position (C1) with simultaneous acetylation of the alcohol at C2, followed by substitution of the chlorine with an azide (B81097). Subsequent reduction of the azide yields the desired cis-amino alcohol. mdpi.com

The Mitsunobu reaction provides a classic method for inverting the stereochemistry of an alcohol, proceeding with a clean inversion of configuration. organic-chemistry.org This reaction converts an alcohol into various functional groups using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). organic-chemistry.orgwikipedia.org In the context of indandiols, the Mitsunobu reaction can be used for epimerization at the C2 position. For instance, it has been employed in the resolution of trans-1-azido-2-indanol, where the configuration of the alcohol at C2 is inverted to achieve the desired cis stereochemistry. mdpi.com The reaction is a key step in the synthesis of various natural products and complex molecules due to its reliability in stereochemical inversion. nih.gov

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis for producing enantiomerically pure compounds. The use of whole microbial cells or isolated enzymes allows for highly selective reactions under mild conditions.

Microbial Bioconversion Pathways Utilizing Specific Strains (e.g., Pseudomonas putida, Rhodococcus sp.)

Specific bacterial strains are highly effective in the stereoselective bioconversion of indene to this compound and its derivatives.

Pseudomonas putida , particularly strain F1, is well-known for its ability to oxidize indene. researchgate.net This strain utilizes a toluene (B28343) dioxygenase (TDO) enzyme system to convert indene to cis-(1S,2R)-indandiol. mit.edu The process can be influenced by the presence of toluene, which induces the necessary enzymes. researchgate.net While TDO initially produces cis-(1S,2R)-indandiol with a moderate enantiomeric excess, the selectivity is enhanced by the subsequent dehydrogenation of the undesired cis-(1R,2S)-indandiol enantiomer. mit.edu

Rhodococcus species , such as B264-1 and NCIMB 12308, are also utilized for indene oxidation. google.comresearchgate.net Rhodococcus sp. B264-1 can produce cis-(1S,2R)-indandiol with very high enantiomeric excess (99% ee). mit.edu Similar to P. putida, this high purity is achieved through the production of both enantiomers of cis-indandiol, followed by the selective dehydrogenation of the cis-(1R,2S) form. mit.edu Naphthalene-grown Rhodococcus sp. NCIMB 12038 oxidizes indene to produce cis-(1R,2S)-dihydroxyindan. asm.org

The table below summarizes the key microbial strains and their products in the bioconversion of indene.

| Microbial Strain | Inducer | Key Enzyme System | Primary Product(s) from Indene | Enantiomeric Excess (ee) of cis-Indandiol |

| Pseudomonas putida F1 | Toluene | Toluene Dioxygenase (TDO) | cis-(1S,2R)-indandiol, (1R)-indenol | >80% (after dehydrogenation) mit.edu |

| Rhodococcus sp. B264-1 | Toluene or Indene | Dioxygenase | cis-(1S,2R)-indandiol, 1-indenol | 99% mit.edu |

| Rhodococcus sp. NCIMB 12308 | Naphthalene (B1677914) | Naphthalene Dioxygenase | cis-(1S,2R)-indandiol, (1S)-indenol | 80% mit.edu |

Enzyme-Catalyzed Stereoselective Oxidations and Resolutions (e.g., Naphthalene Dioxygenase, Lipase-Mediated Kinetic Resolution)

The use of isolated enzymes offers a more controlled approach to the synthesis of chiral indandiols.

Naphthalene dioxygenase (NDO) , sourced from Pseudomonas sp. strain NCIB 9816-4, is a versatile enzyme that catalyzes several types of reactions, including desaturation, dioxygenation, and monooxygenation. researchgate.netasm.org When acting on indene, purified NDO produces (+)-cis-(1R,2S)-indandiol and (+)-(1S)-indenol. researchgate.netasm.org Interestingly, NDO can also oxidize (R)-1-indanol to yield this compound as the major product (71%). nih.govresearchgate.net This demonstrates the enzyme's ability to perform stereospecific hydroxylations at different positions of the indane ring system. nih.gov

Lipase-mediated kinetic resolution is a widely used chemoenzymatic method for separating enantiomers of racemic alcohols. researchgate.netmdpi.com Lipases catalyze the acylation or hydrolysis of one enantiomer at a much faster rate than the other, allowing for the separation of the two. mdpi.com For example, Lipase PS from Pseudomonas sp. has been successfully used in the kinetic resolution of trans-1-azido-2-indanol via acetylation, enabling the separation of the (1S,2S) and (1R,2R) enantiomers with high enantiomeric excess. mdpi.com Similarly, lipases have been employed for the kinetic resolution of cis-1,2-indandiol (B1615339) through the mono-acetylation of the diol. pusan.ac.krcnu.ac.kr

The following table details the enzymatic reactions for producing or resolving indandiols.

| Enzyme | Source Organism | Substrate | Reaction Type | Product(s) |

| Naphthalene Dioxygenase (NDO) | Pseudomonas sp. NCIB 9816-4 | (R)-1-Indanol | Oxidation | This compound (71%) nih.govresearchgate.net |

| Naphthalene Dioxygenase (NDO) | Pseudomonas sp. NCIB 9816-4 | Indene | Dioxygenation | (+)-cis-(1R,2S)-indandiol researchgate.netasm.org |

| Lipase PS | Pseudomonas sp. | rac-trans-1-azido-2-indanol | Kinetic Resolution (Acetylation) | (1S,2S)-azido-2-indanol (48%, 99% ee), (1R,2R)-azido acetate (49%, 98% ee) mdpi.com |

| Lipase | Thermomyces lanuginosus | rac-indanol | Kinetic Resolution (Acetylation) | (S)-indanol (>99% ee) researchgate.net |

Metabolic Engineering Strategies for Optimized Bioconversion Yields

A key area of research has been the use of Rhodococcus and Pseudomonas species, which possess oxygenase enzymes capable of converting indene into indandiol with high stereospecificity. mit.eduresearchgate.net Metabolic engineering efforts aim to address challenges such as the formation of undesirable byproducts and the inherent toxicity of substrates and products to the microbial host. mit.educapes.gov.br

One successful approach involves the systematic analysis of metabolic pathways to identify and modify key enzymatic steps. For instance, flux analysis using radioisotopic tracers like [14C] has been employed to quantify the flow of intermediates through the indene bioconversion network in Rhodococcus sp. pnas.orgresearchgate.netnih.gov This detailed understanding of metabolic fluxes allows for targeted genetic modifications. pnas.org

A notable example is the evolution of a mutant Rhodococcus strain, KY1, which exhibited improved bioconversion properties, including a twofold increase in the yield of (2R)-indandiol compared to its parent strain. capes.gov.brnih.gov This improvement was attributed to the elimination of a toluene-inducible dioxygenase activity that was responsible for the formation of unwanted byproducts. researchgate.netcapes.gov.brnih.gov Further analysis of the KY1 strain revealed that the majority of indene is oxidized by a monooxygenase to indan (B1671822) oxide, which is then hydrolyzed to both trans-(1R,2R)-indandiol and cis-(1S,2R)-indandiol. researchgate.netcapes.gov.brnih.gov This insight identified the selective hydrolysis of indan oxide as a prime target for further engineering to increase the yield of the desired stereoisomer. researchgate.netnih.gov

In addition to modifying existing pathways, metabolic engineering also involves the introduction of heterologous genes to create novel biocatalytic systems. For example, recombinant E. coli strains have been engineered to express toluene dioxygenase (TDO) from Pseudomonas putida. mit.edu Optimization of these recombinant systems has led to significant improvements in the production of cis-(1S,2R)-indandiol. One study demonstrated that the addition of a tolD dehydrogenase gene to an E. coli TDO expression construct resulted in a dramatic increase in the enantiomeric excess (ee) of cis-(1S,2R)-indandiol to over 99%. mit.edu Further optimization of this system through directed evolution led to a mutant TDO with a 40% increase in cis-indandiol yield and a threefold reduction in the formation of the 1-indenol byproduct. mit.edu

The table below summarizes key findings from metabolic engineering studies aimed at optimizing indandiol production.

| Microorganism | Genetic Modification | Key Outcome | Enantiomeric Excess (ee) | Titer |

| Rhodococcus sp. KY1 | Evolved mutant lacking a byproduct-forming dioxygenase | Twofold increase in (2R)-indandiol yield | >99% for cis-(1R,2S)-indandiol | Not specified |

| E. coli (recombinant) | Expression of toluene dioxygenase (TDO) | Production of cis-(1S,2R)-indandiol | 30% | 1 g/L |

| E. coli (recombinant) | Co-expression of TDO and tolD dehydrogenase | Increased enantiomeric purity | >99% for cis-(1S,2R)-indandiol | 650 mg/L |

| E. coli (recombinant) | Optimized single-stage bioconversion | High titer and enantiomeric purity | >99% for cis-(1S,2R)-indandiol | 1.2 g/L |

| E. coli (recombinant) | Directed evolution of TDO | Increased yield and reduced byproduct formation | Not specified | 40% increase in yield |

These examples highlight the potential of metabolic engineering to create highly efficient and selective biocatalysts for the production of valuable chiral synthons like this compound. mit.edu

Asymmetric Synthesis Paradigms for Enantiopure this compound and Derivatives

The synthesis of enantiomerically pure this compound and its derivatives is of significant interest due to their application as chiral building blocks in the pharmaceutical industry. nih.gov Asymmetric synthesis strategies are crucial for controlling the stereochemistry of these molecules. nih.gov

A fundamental approach to obtaining enantiopure this compound involves the enantioselective introduction of chiral centers. nih.govresearchgate.net One of the most effective methods for this is the asymmetric epoxidation of indene. nih.govmit.edu The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex as a catalyst, has proven to be a highly efficient method for producing optically active indene oxide. nih.govwikipedia.orgorganic-chemistry.org This reaction can achieve high enantioselectivities, often exceeding 90% ee. wikipedia.org The resulting enantiopure indene oxide can then be converted to cis-1-amino-2-indanol, a key precursor for the HIV protease inhibitor Indinavir. nih.gov

Another strategy involves the asymmetric reduction of 1,3-indandione. researchgate.net While many standard asymmetric hydrogenation methods have been unsuccessful, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, has shown promise. researchgate.net However, this method can sometimes lead to the formation of the meso compound, cis-diol, which is not useful for enantioselective synthesis. researchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net This strategy has been widely applied in asymmetric synthesis. wikipedia.orgnumberanalytics.com For the synthesis of this compound derivatives, chiral auxiliaries derived from readily available chiral molecules can be employed. numberanalytics.comnih.gov

For example, acrylate (B77674) esters of cis-1-arylsulfonamido-2-indanols, which are derived from commercially available optically active cis-1-amino-2-indanol, have been used as effective chiral auxiliaries in Lewis acid-promoted asymmetric Diels-Alder reactions. nih.gov These reactions proceed with high endo-diastereoselectivities, and the chiral auxiliary can be recovered and reused. nih.gov While not directly producing this compound, this demonstrates the principle of using indane-based chiral auxiliaries to control stereochemistry in other transformations. nih.gov

The development of new and more efficient chiral auxiliaries is an ongoing area of research. numberanalytics.com The key advantages of this approach are the high levels of stereocontrol that can be achieved and the ability to recover the auxiliary. wikipedia.orgnih.gov

Catalytic asymmetric reactions are highly sought after in organic synthesis due to their efficiency and the ability to generate large quantities of enantiopure products using only a small amount of a chiral catalyst. nih.govwikipedia.org The Jacobsen-Katsuki epoxidation is a prime example of such a reaction and is particularly relevant to the synthesis of this compound precursors. nih.govwikipedia.org

The reaction uses a chiral manganese(III)-salen complex to catalyze the epoxidation of unfunctionalized alkenes, such as indene, with high enantioselectivity. wikipedia.orgorganic-chemistry.org The catalyst is C2 symmetric, which is key to its ability to direct the stereochemical outcome of the reaction. wikipedia.org The degree of enantioselectivity is influenced by factors such as the structure of the alkene, the nature of the axial donor ligand on the manganese complex, and the reaction temperature. wikipedia.org For cis-disubstituted alkenes, enantiomeric excesses approaching 100% can be achieved. wikipedia.org

The mechanism of the Jacobsen epoxidation is thought to involve the formation of a manganese(V)-oxo intermediate, which then transfers an oxygen atom to the alkene. organic-chemistry.org The stereoselectivity arises from the specific orientation of the alkene as it approaches the chiral catalyst. organic-chemistry.org

The table below provides an overview of the enantiomeric excess (ee) achieved in the Jacobsen epoxidation of indene under different conditions.

| Catalyst | Oxidant | Additive | Enantiomeric Excess (ee) | Yield |

| (S,S)-(salen)Mn(III)Cl (0.7 mol%) | 1.5M aqueous NaOCl | 4-(3-phenylpropyl)pyridine N-oxide (P3NO) (3 mol%) | 88% | 89% |

| (R,R)-Mn-Salen | NaOCl | Not specified | 80-85% | Not specified |

This catalytic asymmetric approach provides a practical and efficient route to enantiopure indene oxide, a critical intermediate for the synthesis of this compound derivatives. nih.govmdpi.com

Chiral Auxiliary-Mediated Asymmetric Transformations

Synthetic Challenges and Emerging Research Frontiers in this compound Production

Emerging research frontiers are focused on addressing these limitations. In chemical synthesis, there is a growing interest in the development of novel catalytic systems and reaction conditions to improve the efficiency and selectivity of the reduction of 1,3-indandione. researchgate.net This includes the exploration of new chiral catalysts for asymmetric hydrogenation. researchgate.net

In the realm of biocatalysis, a key frontier is the application of systems biology approaches to gain a more comprehensive understanding of the metabolic networks involved in indene bioconversion. pnas.org This knowledge can be used to guide more rational and targeted metabolic engineering strategies. pnas.org For example, identifying and engineering transporter proteins to efflux toxic intermediates could improve the robustness of the biocatalyst. mit.edu

Stereochemical Investigations and Conformational Analysis of Cis 1,3 Indandiol

Absolute and Relative Configurational Assignments

The configuration of a chiral molecule can be described in both relative and absolute terms. Relative configuration describes the position of substituents in relation to each other, such as cis or trans, while absolute configuration describes the precise three-dimensional arrangement at a stereocenter, designated as R or S. libretexts.orgucalgary.ca

cis-1,3-Indandiol possesses two stereocenters at the C-1 and C-3 positions of the indane ring. The designation "cis" indicates that the two hydroxyl groups are located on the same side of the five-membered ring. Despite the presence of two stereocenters (C1 and C3), the cis isomer is a meso compound. This is because the molecule has an internal plane of symmetry, making it achiral and optically inactive. asm.org Its stereoisomeric counterpart is trans-1,3-indandiol, where the hydroxyl groups are on opposite sides of the ring. The trans isomer exists as a pair of enantiomers, (1S,3S) and (1R,3R), and is therefore chiral. The cis and trans isomers are diastereomers of each other. libretexts.org

The stereochemical outcome of reactions involving the indane framework is highly dependent on the substrate's stereochemistry. For instance, the bacterial dioxygenase enzyme, naphthalene (B1677914) dioxygenase (NDO), demonstrates stereospecific oxidation. When (R)-1-indanol is used as the substrate, it is oxidized to produce this compound in a 71% yield. asm.org In contrast, the oxidation of (S)-1-indanol by the same enzyme yields primarily trans-(1S,3S)-indan-1,3-diol. asm.org This enzymatic transformation highlights the precise stereochemical control possible in forming these indandiol isomers.

Another related compound, cis-(1S,2R)-indandiol, is a crucial chiral precursor for the HIV protease inhibitor Indinavir. mit.eduresearchgate.net Microbial oxidation of indene (B144670) can produce cis-(1S,2R)-indandiol, although this process can sometimes be complicated by the formation of both enantiomers, which are then resolved by selective dehydrogenation of the unwanted cis-(1R,2S)-indandiol. mit.edu

The controlled synthesis of specific diastereomers of the indane skeleton is a significant area of research, enabling access to complex molecules with defined stereochemistry. Various synthetic strategies have been developed to achieve high diastereoselectivity.

One approach involves a domino Stetter-Michael reaction catalyzed by N-heterocyclic carbenes to synthesize highly functionalized indanes with good yield and diastereomeric ratios under mild conditions. acs.org Another method is the diastereoselective intramolecular Friedel–Crafts alkylation of benzyl (B1604629) carbinols, which yields indane skeletons with high levels of diastereoselectivity. acs.org

Palladium-catalyzed hydrogenation is also an effective method for diastereoselective synthesis. For example, (±)-cis-2-amino-1-indanol can be synthesized with high diastereoselectivity from 1,2-indanedion-2-oxime using a 10% Pd/C catalyst. tandfonline.com The choice of catalyst and reaction conditions, such as temperature and pH, can significantly influence the diastereoselectivity of the reduction, allowing for the selective formation of either cis or trans aminoindanols. tandfonline.com

Furthermore, diastereoselective oxa-hetero-Diels–Alder reactions have been employed to create novel spiro indanone fused pyrano[3,2-c]chromene derivatives, achieving high yields and excellent diastereoselectivity. rsc.org These methods showcase the diverse catalytic systems available for constructing the indane backbone with specific stereochemical outcomes.

Stereoisomeric Characterization of this compound

Computational Studies in Stereochemical Elucidation and Prediction

Computational chemistry provides powerful tools for elucidating and predicting the stereochemistry of complex molecules. Methods such as Density Functional Theory (DFT) and the DP4+ probability analysis are increasingly used to assign configurations and understand structural features. rsdjournal.org

For indane derivatives, integrating NMR spectroscopy with DFT calculations offers a robust strategy for resolving structural ambiguities. Theoretical calculations of NMR chemical shifts for all possible diastereomers of a molecule can be compared with experimental data. The DP4+ method uses Bayesian statistics to provide a probability for each candidate structure, allowing for a confident assignment of the correct stereoisomer. rsdjournal.org This approach is particularly valuable for complex natural products where traditional methods may be inconclusive. rsdjournal.orgleibniz-fmp.de

DFT energy-minimized structures can also be used to distinguish between different conformations, such as cone and partial cone conformations in host-guest complexes, by correlating them with chemical shift data. Theoretical and experimental bond-length deviations can further confirm structural assignments. Quantum chemical calculations are also applied to study reaction mechanisms, providing insight into the stereochemical course of reactions. hiroshima-u.ac.jp

Conformational Analysis through Theoretical and Experimental Approaches

The five-membered ring of the indane skeleton is not planar and adopts a puckered or envelope conformation to relieve ring strain. For cis-1,3-disubstituted systems, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is determined by steric and electronic interactions.

While extensive conformational analysis has been performed on 1,3-disubstituted cyclohexanes, the principles can be adapted to the indane system. spcmc.ac.inias.ac.in In cyclohexanes, a diequatorial conformation is generally more stable than a diaxial one due to the avoidance of unfavorable 1,3-diaxial steric interactions. ias.ac.in However, in some cases, such as with cis-1,3-dihydroxycyclohexane, the diaxial conformation can be stabilized by intramolecular hydrogen bonding between the two hydroxyl groups. ias.ac.inyoutube.com

In the case of this compound, the conformation of the five-membered ring and the orientation of the hydroxyl groups are critical. Experimental techniques like 1H-NMR spectroscopy are used to determine the conformation. The coupling constants between protons on the ring provide information about their dihedral angles and thus the ring's pucker. asm.org For example, the 1H-NMR analysis of this compound reveals diastereotopic protons at the C-2 position, which is consistent with its meso structure. asm.org

Theoretical methods can complement experimental data by calculating the energies of different possible conformations to identify the most stable form. These computational approaches can model the non-covalent interactions, such as hydrogen bonding, that may influence conformational preference. researchgate.net

Applications of Cis 1,3 Indandiol As a Chiral Building Block in Advanced Organic Synthesis

Role as a Precursor in Pharmaceutical Intermediates and Chiral Synthons

The rigid, bicyclic structure of cis-1,3-indandiol, featuring a cis configuration of its hydroxyl groups, makes it a valuable chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its chirality allows for the creation of enantiomerically pure compounds, which is crucial for developing drugs with specific biological activities.

Key Intermediate in HIV Protease Inhibitor Synthesis (e.g., Indinavir Precursors)

This compound is a well-established precursor in the synthesis of significant pharmaceuticals, most notably the HIV protease inhibitor Indinavir. Specifically, it is a key component for producing (-)-cis-(1S,2R)-1-aminoindan-2-ol, a vital chiral synthon for Indinavir (marketed as Crixivan®). mdpi.com The development of Indinavir was a significant step in the treatment of HIV/AIDS. mdpi.com The synthesis of this crucial intermediate often starts from indene (B144670), which can be oxidized to cis-1,2-indandiol (B1615339). This diol can then be converted to cis-aminoindanol, the direct precursor to a part of the Indinavir molecule. researchgate.netnih.gov Both chemical and biocatalytic methods have been explored to produce the necessary stereoisomers of these intermediates with high purity. researchgate.netnih.gov

Exploration in the Development of Diverse Therapeutic Compounds

Beyond its role in HIV therapy, this compound and its derivatives are being investigated for a range of other therapeutic applications. The indane framework is a recurring motif in medicinal chemistry due to its rigid structure, which can provide a good scaffold for interacting with biological targets. researchgate.net For instance, derivatives of cis-1-amino-2-indanol have been incorporated into compounds with potential anti-malarial activity. mdpi.com The versatility of the indane ring system continues to make it an attractive starting point for the development of new therapeutic agents targeting various diseases. researchgate.net

Fabrication of Chiral Ligands and Auxiliaries for Asymmetric Catalysis (e.g., BOX, PyBOX Ligands, Oxazaborolidine Catalysts)

The chiral nature of this compound makes it an excellent foundation for creating chiral ligands and auxiliaries used in asymmetric catalysis. mdpi.com These catalysts are essential for controlling the stereochemistry of chemical reactions, a critical aspect of modern organic synthesis.

BOX and PyBOX Ligands: cis-1-amino-2-indanol, derived from this compound, is a key structural element in the widely used BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands. mdpi.com These ligands coordinate with metal centers to form catalysts that can direct the formation of one enantiomer of a product over the other with high selectivity. mdpi.comsigmaaldrich.com

Oxazaborolidine Catalysts: Catalysts derived from cis-1-amino-2-indanol, such as oxazaborolidines, have proven to be highly effective in the enantioselective reduction of carbonyl compounds. mdpi.com In some cases, these catalysts show greater efficiency than those derived from other chiral 1-amino-2-alcohols. mdpi.com The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a prominent example of this application. researchgate.net

Utility in the Synthesis of Complex Organic Architectures

The stereochemical information embedded in this compound can be transferred to new molecules, making it a valuable tool for constructing complex organic structures with a high degree of stereocontrol.

Participation in Diastereoselective Reactions (e.g., Enolate Alkylation, Asymmetric Reductions)

cis-1-amino-2-indanol, as a chiral auxiliary, can be temporarily incorporated into a molecule to direct the course of a subsequent reaction. mdpi.com This strategy is employed in diastereoselective reactions, such as the alkylation of enolates, where the bulky and rigid indanol auxiliary shields one face of the molecule, forcing the incoming group to attack from the opposite side. mdpi.comnih.gov It is also used in diastereoselective reductions, ensuring the formation of a specific stereoisomer. mdpi.com

Application in Asymmetric Diels-Alder Reactions

Chiral auxiliaries derived from cis-1-amino-2-indanol have been successfully used in asymmetric Diels-Alder reactions. nih.gov The Diels-Alder reaction is a powerful tool for forming six-membered rings, and controlling its stereochemistry is crucial for the synthesis of many natural products and pharmaceuticals. The chiral auxiliary guides the approach of the dienophile to the diene, leading to the preferential formation of one enantiomer of the cyclic product. nih.gov For example, a successful enantioselective synthesis of cis-1-amino-2-indanol itself has been reported using a Diels-Alder reaction as a key step, highlighting the utility of this reaction in chiral synthesis. mdpi.com

Methodologies for Chiral Resolution of Racemic Compounds

The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is critical for producing optically active compounds for applications in pharmaceuticals and fine chemicals. wikipedia.org For indane derivatives, including diols, both enzymatic and chemical strategies are employed to achieve this separation.

A common approach involves converting the enantiomers of a racemic mixture into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. wikipedia.orgaklectures.com These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. While this method is widely applicable, its success is contingent on finding a suitable resolving agent and the differential solubility of the resulting diastereomeric salts, which can be unpredictable. wikipedia.org

In the context of indane derivatives, enzymatic resolution offers a highly selective alternative. For instance, lipases have been successfully used for the resolution of related structures. In one example, Lipase PS from Pseudomonas sp. Amano was used to resolve racemic trans-1-azido-2-indanol through acetylation, yielding the unreacted (1S,2S)-azido-2-indanol and the acetylated (1R,2R) product with high enantiomeric excess (99% and 98% ee, respectively). nih.gov

Another powerful technique is kinetic resolution, which can occur during the biotransformation process itself. In the production of cis-indandiol from indene using microbial catalysts like Pseudomonas putida, it has been observed that both enantiomers may be produced initially. mit.edu However, the biotransformation system can subsequently perform a selective dehydrogenation of the undesired cis-(1R,2S)-indandiol, leading to an enrichment of the desired cis-(1S,2R)-indandiol. mit.edu This combination of formation and selective removal within the same biological system represents an efficient pathway to the enantiomerically pure product.

Table 1: Comparison of Chiral Resolution Strategies

| Methodology | Principle | Example Application for Indane Derivatives | Key Advantages |

|---|---|---|---|

| Diastereomeric Crystallization | Reaction with a chiral resolving agent to form separable diastereomers. wikipedia.org | Resolution of racemic acids or amines using chiral bases or acids. nih.gov | Broadly applicable, uses standard laboratory techniques. wikipedia.org |

| Enzymatic Resolution | Enantioselective enzymatic reaction (e.g., acylation). nih.gov | Lipase-catalyzed resolution of azido-indanols. nih.gov | High enantioselectivity, mild reaction conditions. |

| Biocatalytic Kinetic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. mit.edu | Selective dehydrogenation of undesired cis-(1R,2S)-indandiol during bioconversion. mit.edu | Can be integrated directly into the synthesis process, high efficiency. mit.edu |

Application in Fine Chemical Synthesis

This compound is a valuable chiral building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries. Its rigid bicyclic structure and stereochemically defined hydroxyl groups make it an important precursor for creating molecules with specific three-dimensional orientations, which is often a requirement for biological activity.

The most prominent application of this compound is as a key chiral synthon for the synthesis of Indinavir, an HIV protease inhibitor used in the treatment of HIV/AIDS. The specific stereochemistry of the diol is crucial for establishing the correct configuration of the final drug molecule, highlighting the importance of enantiomerically pure starting materials in pharmaceutical manufacturing.

Beyond its role in synthesizing specific drug targets, this compound serves as a versatile intermediate for a range of other fine chemicals. Its diol functionality allows for various chemical transformations, enabling its incorporation into diverse molecular frameworks. The indane scaffold itself is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Therefore, this compound provides a strategic entry point for the development of new chemical entities in these therapeutic areas.

Incorporation into Novel Molecular Scaffolds (e.g., Indanyl Nucleoside Analogues)

The indane ring system, accessible from precursors like this compound, is an attractive scaffold for designing novel bioactive molecules, including nucleoside analogues. nih.gov In this context, the carbocyclic indane framework replaces the traditional furanose sugar ring of natural nucleosides. This modification introduces significant changes in the physicochemical properties of the resulting molecule, such as increased lipophilicity, conformational rigidity, and steric bulk, which can profoundly influence biological activity. nih.govresearchgate.net

Researchers have synthesized novel indanyl carbanucleoside derivatives by utilizing the related compound, (+/-)-cis-2-amino-1-indanol, as the key structural component. nih.gov This aminoindanol (B8576300) can be prepared via the reduction of (+/-)-cis-2-azido-1-indanol. nih.govresearchgate.net The synthesis involves the condensation of the aminoindanol with substituted pyrimidines to construct the final nucleoside analogue structure. nih.gov

In one study, four new indanyl nucleoside analogues were synthesized and evaluated for their effect on the Hepatitis C Virus (HCV). nih.gov Unexpectedly, the compounds did not inhibit viral replication but rather promoted it. Further investigation suggested this effect might be mediated through a mechanism similar to that of morphine, pointing towards an interaction with opioid receptors, which were indirectly identified in the Huh7.5 SG cell line used for the assay. nih.gov This research, while not leading to a direct antiviral, demonstrates the utility of the indanyl scaffold in creating novel molecular probes to explore complex biological pathways. nih.govresearchgate.net

Table 2: Examples of Synthesized Indanyl Nucleoside Analogues

| Compound Name | Starting Indane Moiety | Heterocyclic Base Attached | Observed Biological Effect | Reference |

|---|---|---|---|---|

| (+/−)-2-(6-chloro-9H-purin-9-yl)-2,3-dihydro-1H-inden-1-ol | (+/−)-cis-2-amino-1-indanol | 6-Chloropurine | Promotion of HCV replication | nih.gov |

| (+/−)-2-(5-amino-6-chloropyrimidin-4-yl-amino)-2,3-dihydro-1H-inden-1-ol | (+/−)-cis-2-amino-1-indanol | 5-amino-4,6-dichloropyrimidine | Intermediate in purine (B94841) analogue synthesis | nih.gov |

| 3-((+/−)1-hydroxy-2,3-dihydro-1H-inden-2-yl)-3H- nih.govcollectionscanada.gc.catriazolo[4,5-d]pyrimidin-7-ol | (+/−)-cis-2-amino-1-indanol | Triazolopyrimidine | Promotion of HCV replication | nih.gov |

Investigation of Interactions with Polymeric Systems in Biotransformation Processes

The interaction between this compound and various absorbent polymers has been studied to optimize its production via the biotransformation of indene. collectionscanada.gc.ca The effectiveness of a polymer in absorbing a target compound is a critical parameter in designing TPPB systems. Research has shown that for polar molecules like this compound, which contains two hydroxyl groups, polar polymers tend to perform better than non-polar ones. collectionscanada.gc.ca This is attributed to favorable interactions, such as hydrogen bonding, between the polar functional groups of the solute and the polymer. collectionscanada.gc.ca

Table 3: Mentioned Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 74431 |

| Indinavir | 5362440 |

| Indene | 7909 |

| trans-1-azido-2-indanol | 11319766 |

| cis-2-amino-1-indanol | 134638 |

| 6-Chloropurine | 6430 |

| 5-amino-4,6-dichloropyrimidine | 73385 |

| Morphine | 5288826 |

| Hytrel® | Not Applicable (Trade Name) |

Mechanistic Studies of Reactions Involving Cis 1,3 Indandiol and Its Precursors

Elucidation of Reaction Mechanisms in 1,3-Indandione (B147059) Transformations

1,3-Indandione serves as a crucial precursor in various chemical syntheses due to the reactivity of its active methylene (B1212753) group situated between two carbonyl functionalities. encyclopedia.pub Understanding the mechanisms of its transformations is key to controlling the synthesis of its derivatives.

The Knoevenagel condensation is a fundamental reaction involving 1,3-indandione. encyclopedia.pub This reaction typically involves the condensation of 1,3-indandione with aldehydes or ketones. researchgate.net The presence of the two ketone groups enhances the acidity of the methylene protons, facilitating the reaction. encyclopedia.pub

The traditional mechanism proceeds in the presence of a base, such as piperidine (B6355638) or sodium acetate (B1210297), which deprotonates the active methylene group of 1,3-indandione to form a nucleophilic enolate. encyclopedia.pubnih.gov This enolate then attacks the carbonyl carbon of the aldehyde or ketone, leading to an aldol-type intermediate. Subsequent dehydration of this intermediate yields the final 2-arylidene-1,3-indandione product. acs.org The reaction can also be catalyzed by Lewis acids. researchgate.net The products of this condensation are valuable intermediates for subsequent reactions like Michael additions and Diels-Alder reactions. researchgate.net

Recent studies have also explored the use of task-specific ionic liquids, such as 2-hydroxyethylammonium formate (B1220265) (2-HEAF), as both a reaction medium and a catalyst for this condensation, offering a rapid and efficient alternative to traditional methods. acs.org Computational studies using Density Functional Theory (DFT) have also been employed to investigate the reaction mechanism in detail, providing insights into the structures of reactants, products, and transition states. researchgate.net

The 2-arylidene-1,3-indandiones, synthesized via Knoevenagel condensation, are excellent Michael acceptors. In the Michael addition, a nucleophile attacks the β-carbon of this α,β-unsaturated system. nih.gov

A proposed mechanism for the electrochemical synthesis of 1,3-indandione derivatives involves the oxidation of catechols to o-benzoquinones. nih.govresearchgate.net In the presence of 1,3-indandione, which exists in equilibrium with its enolate form in solution, the enolate acts as a nucleophile. nih.gov This enolate anion, with high electron density on the second carbon, attacks the o-benzoquinone in a Michael-type addition to form 2-substituted indandione derivatives. nih.govresearchgate.net

Cascade reactions involving an initial Michael addition are also prevalent. For instance, the reaction between 2-arylidene-indane-1,3-diones and allenoates is believed to proceed through a cascade Michael addition followed by a cycloaddition. researchgate.net Similarly, multistep reactions can be initiated by a Michael-type addition of a second 1,3-indandione molecule to a Knoevenagel condensation product. mdpi.com The mechanism for the conversion of trans-spiranes to cis-spiranes, derived from 2-arylidene-1,3-indandiones, has been shown to occur via a retro-Michael/Michael reaction sequence. acs.org

Investigations into the reactions of 1,3-indandione have revealed mechanistically interesting oxidative cyclization and methylene insertion processes. When 1,3-indandione is treated with dimethyl sulfoxide (B87167) (DMSO) activated by acetic anhydride, it can yield both an ylide and an oxidative cyclization product. rajpub.com A cobalt-catalyzed oxidative cyclization between diketones like 1,3-indandione and alkenes has also been reported, proceeding through oxidative coupling, regioselective alkene insertion, and intramolecular attack. acs.org

Methylene insertion reactions have been observed under different conditions. Refluxing 1,3-indandione with DMSO at elevated temperatures can lead to the formation of poly(methylene-bis)-1,3-indandione. rajpub.comrajpub.com This process involves the insertion of a methylene group between multiple 1,3-indandione units. rajpub.com Methylene insertion also occurs when 1,3-indandione is condensed with formaldehyde (B43269) in the presence of alkali carbonates or primary amines. rajpub.comrajpub.com Furthermore, rhodium-catalyzed reactions of 2-diazo-1,3-indandione with alkanes like cyclohexane (B81311) result in carbene insertion into C-H bonds. snnu.edu.cn

Exploration of Michael Addition Mechanisms

Mechanisms of Enzymatic Reactions in Bioconversion of Indenes and Indanols

The bioconversion of indene (B144670) provides a stereoselective route to produce cis-indandiols, which are valuable chiral synthons. mit.edu This transformation is primarily achieved through the action of dioxygenase enzymes.

Rieske non-heme iron oxygenases, such as toluene (B28343) dioxygenase (TDO) and naphthalene (B1677914) dioxygenase (NDO), are key enzymes in the hydroxylation of aromatic compounds. mit.eduiucr.org These multicomponent enzyme systems catalyze the direct insertion of molecular oxygen into the substrate. mit.edu The mechanism involves an electron transport chain that transfers electrons from NAD(P)H via a reductase to the terminal oxygenase, which contains a mononuclear iron center. mit.edu This reduced iron center is believed to be the site of oxygen activation, where a side-on binding of oxygen facilitates the stereospecific cis-dihydroxylation of the substrate. iucr.org

In the case of indene, NDO catalyzes a desaturation reaction to form indene from indan (B1671822), which then serves as a substrate for dioxygenation to produce (+)-cis-(1R,2S)-indandiol. nih.gov TDO-catalyzed benzylic hydroxylation of indene substrates is proposed to involve carbon-centered radical intermediates. nih.gov The orientation of the substrate within the enzyme's active site is crucial, as it dictates the type of reaction that occurs, with the activated dioxygen attacking the substrate atoms in closest proximity. iucr.org

The substrate specificity and stereospecificity of dioxygenases are critical factors influencing the outcome of the bioconversion of indenes and indanols. Enzymes like toluene dioxygenase (TDO) and naphthalene dioxygenase (NDO) exhibit relaxed substrate specificity, allowing them to catalyze the stereoselective dioxygenation of a wide range of aromatic compounds. researchgate.net

TDO from Pseudomonas putida F1 converts indene to cis-(1S,2R)-indandiol. mit.edu Conversely, NDO from Pseudomonas sp. NCIB 9816-4 oxidizes indene primarily to (+)-cis-(1R,2S)-indandiol. nih.gov This highlights the differing stereospecificity of these enzymes. The ultimate enantiomeric purity of the diol product can be influenced by the intrinsic stereospecificity of the dioxygenase and also by the action of other enzymes, such as dehydrogenases, which may selectively metabolize one of the cis-indandiol enantiomers. mit.eduresearchgate.net

Studies on NDO have shown that its versatility extends to catalyzing desaturation, monooxygenation, and dioxygenation reactions. nih.gov For example, NDO can oxidize (R)-1-indanol to cis-1,3-indandiol. researchgate.net The binding of the substrate in slightly different orientations within the flexible active site can explain the promiscuity of these enzymes in delivering different products from the same substrate. iucr.org Minor changes in the amino acid sequence of the enzyme can lead to significant shifts in regioselectivity and product distribution. google.com

Table 1: Products of Enzymatic Oxidation of Indene and Indan This table is interactive. Click on the headers to sort the data.

| Enzyme | Substrate | Key Products | Organism | Reference |

|---|---|---|---|---|

| Toluene Dioxygenase (TDO) | Indan | (-)-(1R)-Indanol, trans-1,3-Indandiol | Pseudomonas putida F39/D | asm.org |

| Toluene Dioxygenase (TDO) | Indene | cis-(1S,2R)-Indandiol | Pseudomonas putida F1 | mit.edu |

| Naphthalene Dioxygenase (NDO) | Indan | (+)-(1S)-Indanol, (+)-cis-(1R,2S)-Indandiol | Pseudomonas sp. 9816/11 | nih.gov |

| Naphthalene Dioxygenase (NDO) | Indene | (+)-cis-(1R,2S)-Indandiol, (+)-(1S)-Indenol | Pseudomonas sp. 9816/11 | nih.gov |

| Naphthalene Dioxygenase (NDO) | (R)-1-Indanol | cis-1,3-Indandiol | Recombinant E. coli | researchgate.net |

| Naphthalene Dioxygenase (NDO) | 1-Indanone | (R)-3-Hydroxy-1-indanone | Pseudomonas sp. 9816/11 | asm.org |

Molecular Pathways of Oxygen Activation and Indene Ring Hydroxylation

The formation of this compound from indene is a sophisticated biochemical transformation primarily catalyzed by a class of enzymes known as Rieske non-heme iron dioxygenases (ROs). fishersci.cawikipedia.org These multicomponent enzyme systems are crucial in the metabolism of various aromatic hydrocarbons by initiating the oxidative attack. The molecular journey from atmospheric oxygen and the indene substrate to the dihydroxylated product involves a precisely coordinated series of electron transfers and catalytic events.

The most extensively studied enzymes in this context are naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO), found in various bacterial strains such as Pseudomonas and Rhodococcus species. nih.govfishersci.cawikipedia.org These enzymes, while sharing a common catalytic framework, exhibit distinct regioselectivity and stereoselectivity, leading to different product profiles from the same indene substrate.

The catalytic cycle for the hydroxylation of indene can be outlined as follows:

Electron Transfer to the Oxygenase: The cycle begins with the transfer of two electrons from NADH to the oxygenase component via the reductase and ferredoxin proteins. These electrons first reduce the Rieske [2Fe-2S] cluster.

Substrate Binding: The indene molecule binds in a hydrophobic pocket near the mononuclear iron center.

Oxygen Binding and Activation: The reduced Rieske cluster transfers an electron to the ferrous (Fe²⁺) iron at the active site. This reduced iron center can then bind a molecule of dioxygen (O₂). Subsequent transfer of the second electron from the Rieske cluster to the bound dioxygen results in the formation of a highly reactive Fe(III)-peroxo or Fe(III)-hydroperoxo species. wikipedia.org This activated oxygen species is the key oxidizing agent in the reaction.

Hydroxylation of the Indene Ring: The activated oxygen attacks the indene molecule. The precise mechanism is thought to involve the formation of an epoxide intermediate across the double bond of the cyclopentene (B43876) ring, followed by its resolution. wikipedia.orgwikipedia.org This concerted step involves the cleavage of the oxygen-oxygen bond and the insertion of the two oxygen atoms into the substrate, resulting in a cis-dihydrodiol. wikipedia.org The regioselectivity of the attack—whether it occurs at the 1,2- or 1,3-positions—is determined by the specific architecture of the enzyme's active site.

Research into the enzymatic oxidation of indene has revealed that the product outcome is highly dependent on the specific dioxygenase employed.

| Enzyme Source | Substrate | Major Products | Minor Products | Reference |

|---|---|---|---|---|

| Pseudomonas sp. strain 9816/11 (expressing NDO) | Indene | (+)-cis-(1R,2S)-Indandiol, (+)-(1S)-Indenol | - | nih.gov |

| Escherichia coli JM109(DE3)[pDTG141] (expressing NDO) | Indene | (+)-cis-(1R,2S)-Indandiol, (+)-(1S)-Indenol | - | nih.gov |

| Purified Naphthalene Dioxygenase (NDO) | Indene | (+)-(1S)-Indenol, (+)-cis-(1R,2S)-Indandiol | - | nih.gov |

| Pseudomonas putida UV4 (expressing TDO) | Indene | cis-(1S,2R)-Indandiol | Inden-1-ol, Indan-1-one | wikipedia.orgfishersci.no |

| Rhodococcus sp. strain DK17 (expressing o-xylene (B151617) dioxygenase) | Indene | Indan-1,2-diol | 1,2-Indene diol | fishersci.ptfishersci.no |

This table presents a summary of research findings on the biotransformation of indene by various dioxygenase enzymes.

For instance, naphthalene dioxygenase (NDO) from Pseudomonas sp. strain 9816-4 primarily catalyzes the dioxygenation of indene to yield (+)-cis-(1R,2S)-indandiol and the monooxygenation to (+)-(1S)-indenol. nih.gov In contrast, toluene dioxygenase (TDO) from Pseudomonas putida is known to produce cis-(1S,2R)-indandiol from indene. fishersci.cawikipedia.org This difference in stereochemistry is of significant industrial interest, as specific enantiomers are required as precursors for pharmaceuticals. nih.gov

Furthermore, some enzymes exhibit different regioselectivity. While NDO and TDO often attack the C1 and C2 positions of the five-membered ring, the formation of this compound occurs via a bis-hydroxylation mechanism. This has been observed with toluene dioxygenase, which can catalyze sequential benzylic hydroxylation on an indane substrate to yield a trans-1,3-diol. The formation of this compound, though less commonly reported as a primary product of dioxygenase activity on indene, is understood to proceed through related enzymatic pathways that activate oxygen to perform hydroxylation at the benzylic positions of the indane ring system. nih.gov

Advanced Spectroscopic and Computational Approaches for Structural Elucidation of Cis 1,3 Indandiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular framework of organic compounds in solution. researchgate.net A suite of 1D and 2D NMR experiments allows for the detailed assignment of proton and carbon signals and the determination of stereochemical relationships. researchgate.netemerypharma.com

The structural assignment of cis-1,3-indandiol is effectively achieved through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

¹H NMR spectroscopy provides initial, crucial insights. In a study identifying this compound as a metabolic product, its ¹H-NMR spectrum showed characteristic signals that distinguished it from its trans counterpart. asm.org A key feature is the presence of diastereotopic protons at the C-2 position, which arise due to the cis-configuration of the hydroxyl groups. These protons appear as distinct signals, unlike the homotopic protons in the symmetric trans-isomer. asm.org

Detailed ¹H NMR data for this compound has been reported as follows:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-3 | 5.43 | t | 5.2 |

| H-2a | 2.05 | dt | 13.5, 5.2 |

| H-2b | 2.70 | d | 13.5 |

| Aromatic H | 7.20–7.41 | m |

Table compiled from data reported in a study on the stereospecific oxidation of 1-indanol. asm.org

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. For a complete and unambiguous assignment, 2D NMR techniques are indispensable:

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons, such as those on the five-membered ring of the indane skeleton (H-1 through H-2 to H-3). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is vital for piecing together the entire molecular structure, for instance, by showing correlations from the protons on the five-membered ring to the carbons of the aromatic ring.

Together, these experiments provide a comprehensive and redundant set of data that confirms the connectivity and identity of the this compound structure. researchgate.net

NMR spectroscopy is exceptionally powerful for determining the relative stereochemistry of diastereomers, such as the cis and trans isomers of 1,3-indandiol. The magnitude of the coupling constants (J-values) between protons on the stereogenic centers is a key indicator. In cyclic systems like indane, the J-values are governed by the dihedral angle between the coupled protons, as described by the Karplus equation. The cis and trans isomers will exhibit different coupling patterns, allowing for their differentiation. cdnsciencepub.com For this compound, which is a meso compound, the magnetic equivalence of H-1 and H-3 and the diastereotopic nature of the C-2 protons are characteristic features in the ¹H NMR spectrum. asm.org

While enantiomers cannot be distinguished in a standard achiral NMR experiment, their purity can be determined by converting them into diastereomers. libretexts.org This is achieved using two main NMR-based methods:

Chiral Derivatizing Agents (CDAs) : The chiral analyte is reacted with a chiral agent to form a mixture of diastereomers. For a chiral derivative of 1,3-indandiol, reaction with a CDA like Mosher's acid would produce diastereomeric esters. These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the integration of their unique signals to determine the enantiomeric excess (ee). mdpi.com

Chiral Solvating Agents (CSAs) : The chiral analyte is dissolved in a solution containing a chiral solvating agent. libretexts.org The CSA forms transient, weak diastereomeric complexes with each enantiomer. This interaction induces small but measurable differences in the chemical shifts of the enantiomers' signals, enabling their quantification. libretexts.org A protocol for determining the enantiopurity of various diols using 2-formylphenylboronic acid and an enantiopure amine has been developed, forming diastereomeric iminoboronate esters that are readily distinguishable by ¹H NMR. nih.gov

Application of 1D and 2D NMR Techniques for Structural Assignment

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry provides essential information on the molecular weight of a compound and, through fragmentation analysis, offers clues to its structure.

In the mass spectrum of this compound, the molecular ion [M]⁺• is observed at a mass-to-charge ratio (m/z) of 150, confirming its elemental formula of C₉H₁₀O₂. researchgate.net The fragmentation of the indane ring system is complex. Studies on related 1,3-indandione (B147059) structures show that fragmentation often involves rearrangements and the loss of small neutral molecules. core.ac.uk

For this compound, the electron impact (EI) fragmentation pathways are predicted to involve:

Loss of Water ([M - H₂O]⁺•) : A common fragmentation for alcohols, leading to an ion at m/z 132.

Loss of a Hydroxyl Radical ([M - •OH]⁺) : Resulting in an ion at m/z 133.

Ring Cleavage : The five-membered ring can undergo cleavage, potentially losing molecules like formaldehyde (B43269) (CH₂O) or ethylene (B1197577) (C₂H₄).

Tandem mass spectrometry (MS/MS) is used to isolate a specific ion (e.g., the molecular ion) and fragment it further through collision-induced dissociation (CID). This provides more detailed structural information. For diols, derivatization can be employed to create more predictable fragmentation patterns. For example, cyclic diols can be derivatized with phenylboronic acid, and the resulting esters can be analyzed by GC-MS or LC-MS/MS. asm.orgmdpi.com The analysis of diols as boric acid complexes in negative ion electrospray MS has shown that while 1,3-diols are less prone to complex formation than 1,2-diols, MS/MS experiments on the complexes that do form can reveal characteristic structural differences. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. nih.govrsc.org This method is particularly valuable for separating isomers (including cis/trans isomers and enantiomers) that are difficult or impossible to distinguish by mass spectrometry alone. nih.gov

In an IMS-MS experiment, ions are passed through a drift tube filled with a neutral buffer gas. Their drift time is proportional to their rotationally averaged collision cross-section (CCS), which is a measure of their three-dimensional shape. nih.gov The cis and trans isomers of 1,3-indandiol, having different spatial arrangements of their hydroxyl groups, would be expected to have different CCS values. Typically, a more compact isomer (often the cis isomer) will have a shorter drift time and a smaller CCS than a more extended isomer (the trans isomer). nih.govresearchgate.net

The workflow involves:

Ionization : The sample is ionized using a soft technique like electrospray ionization (ESI).

IMS Separation : The ions are separated based on their shape (CCS) in the ion mobility cell.

MS Analysis : The mobility-separated ions are then analyzed by the mass spectrometer.

By comparing experimentally measured CCS values with theoretical CCS values calculated from computationally modeled structures (e.g., using density functional theory), it is possible to make an unambiguous assignment of the isomers. nih.gov This integrated approach provides a powerful tool for the detailed structural characterization of this compound and its derivatives in complex mixtures. frontiersin.org

Prediction and Interpretation of Fragmentation Chemistry and Pathways

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound. chem-soc.si It provides precise measurements of bond lengths, bond angles, and torsional angles, which together confirm the connectivity and the relative stereochemistry of all atoms in the molecule.

Furthermore, for chiral derivatives of 1,3-indandiol, X-ray crystallography is the gold standard for determining the absolute configuration. nih.gov This is achieved through the analysis of anomalous dispersion, an effect that occurs when the X-ray wavelength is near the absorption edge of a heavier atom (typically S, Cl, Br, or sometimes even O with modern equipment) in the crystal. mit.edu This effect breaks Friedel's law (I_hkl_ ≠ I_-h-k-l_), and the differences in intensity between these Bijvoet pairs can be used to determine the absolute structure. The Flack parameter is a value refined during the structure solution that indicates whether the determined absolute configuration is correct; a value close to zero for the correct enantiomer confirms the assignment with high confidence. nih.govmit.edu

Vibrational Spectroscopy (Infrared) and UV-Visible Spectroscopy in Structural Characterization

Vibrational and electronic spectroscopy are powerful, non-destructive techniques for elucidating the structural features of molecules. Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy investigates electronic transitions, offering insights into conjugated systems.

Infrared (IR) Spectroscopy

Key expected IR absorptions for this compound include:

O-H Stretching: A broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) groups. The broadness of this peak is a result of intermolecular hydrogen bonding between the diol molecules.

C-H Stretching (Aromatic): Absorption bands for the C-H stretching vibrations of the benzene (B151609) ring are anticipated in the region of 3100-3000 cm⁻¹. libretexts.org

C-H Stretching (Aliphatic): The C-H stretching vibrations of the cyclopentane (B165970) ring are expected to appear in the 3000-2850 cm⁻¹ region. libretexts.org

C=C Stretching (Aromatic): In-ring carbon-carbon stretching vibrations of the aromatic ring typically show multiple bands in the 1600-1400 cm⁻¹ range. libretexts.org

C-O Stretching: The stretching vibration of the carbon-oxygen single bonds of the secondary alcohol groups is expected to produce a strong band in the 1205-1124 cm⁻¹ region. storion.ru

C-H Bending: Bending vibrations for the C-H bonds of the aromatic and aliphatic parts of the molecule would appear in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Studies on the related compound, 1,3-indandione, show characteristic symmetric and asymmetric C=O stretching modes. researchgate.net For this compound, the absence of these carbonyl peaks and the prominent appearance of the O-H and C-O stretching bands would be key identifiers.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly the π-π* transitions in conjugated systems. bspublications.net The UV-Vis spectrum of a molecule is dependent on the presence of chromophores, which are light-absorbing groups. chemguide.co.uk

For this compound, the key chromophore is the benzene ring. The electronic transitions associated with the benzene ring are expected to result in absorption in the UV region. The spectrum would likely exhibit a strong absorption band around 200-220 nm and a weaker, fine-structured band between 250-270 nm, which are characteristic of the π-π* transitions in the benzene ring. grafiati.com The specific λ_max (wavelength of maximum absorbance) can be influenced by the solvent environment. bspublications.net

Research on derivatives of 1,3-indandione has shown that modifications to the structure, such as the introduction of different substituents, can significantly alter the UV-Vis absorption spectra. researchgate.net However, for this compound, the spectrum is primarily dictated by the electronic system of the indane moiety.

Computational Chemistry in Structural Elucidation and Property Prediction

Computational chemistry provides powerful tools to complement experimental data, offering detailed insights into the structure, stability, and electronic properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemguide.co.uk It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. stackexchange.comarxiv.org

For this compound, DFT calculations can be utilized to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles with high accuracy. The optimization process iteratively adjusts the atomic coordinates to find the lowest energy conformation. storion.rustackexchange.com

Calculate Electronic Properties: Determine properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential.

Predict Spectroscopic Properties: DFT calculations can be used to predict vibrational frequencies (IR spectra) and electronic transition energies (UV-Vis spectra), which can then be compared with experimental data for structural validation.

Studies on related indandione derivatives have successfully employed DFT methods to describe their structure and optical properties. researchgate.net For instance, DFT calculations could be used to analyze the intramolecular hydrogen bonding that is expected to be a significant feature in the cis isomer of 1,3-indandiol. The choice of the functional and basis set is crucial for the accuracy of DFT calculations. researchgate.net

Table of Expected Bond Parameters for this compound from DFT Calculations: (Note: As specific DFT data for this compound was not found, this table represents typical bond lengths that would be calculated for such a molecule based on standard values and DFT principles.)

| Bond Type | Expected Bond Length (Å) |

|---|---|

| Aromatic C-C | ~1.39 - 1.41 |

| Aliphatic C-C | ~1.53 - 1.55 |

| C-O (alcohol) | ~1.43 |

| O-H (alcohol) | ~0.96 |

| Aromatic C-H | ~1.09 |

| Aliphatic C-H | ~1.10 |

Molecular Dynamics Simulations for Conformational Stability and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and stability of a molecule over time.

For this compound, MD simulations can be applied to:

Explore Conformational Space: Identify the most stable conformations of the molecule and the energy barriers between them. This is particularly relevant for understanding the puckering of the five-membered ring and the orientation of the hydroxyl groups. upenn.edu The relative stability of the cis and trans isomers can also be investigated.

Analyze Intermolecular Interactions: In a simulated solvent environment, MD can model the hydrogen bonding network between this compound molecules and with solvent molecules, providing insights into its solubility and aggregation behavior.

Study Dynamic Behavior: MD simulations can reveal the flexibility of different parts of the molecule and how its conformation changes in response to temperature and pressure. researchgate.net

The conformational analysis of disubstituted cyclohexanes, a related system, demonstrates the importance of steric interactions and the preference for equatorial positioning of bulky substituents to minimize energy. spcmc.ac.inyoutube.comlibretexts.org A similar approach using MD simulations for this compound would elucidate the preferred orientations of the hydroxyl groups to minimize steric hindrance and maximize stabilizing interactions like hydrogen bonding.

Development and Application of Machine Learning Approaches for Structure Prediction

Machine learning (ML) is increasingly being used in chemistry to predict molecular properties and reaction outcomes, including structural features. researchgate.net These approaches learn from large datasets of known molecules to build models that can make predictions for new, uncharacterized compounds. nih.gov

For a molecule like this compound, ML could be applied in several ways for structural elucidation:

Prediction of Stereochemistry: ML models can be trained on datasets of reactions to predict the stereoselectivity, which could be relevant for synthesizing a specific isomer like this compound. arxiv.org By analyzing features of the reactants and catalysts, these models can predict whether the cis or trans isomer is the major product. arxiv.org

Prediction of Spectroscopic Data: ML models can be trained to predict NMR chemical shifts, IR spectra, and other spectroscopic data from a molecule's structure. This can aid in the interpretation of experimental spectra and the confirmation of the proposed structure.

Generative Models for de novo Design: Advanced ML techniques can generate novel molecular structures with desired properties. While not directly for elucidation, these methods rely on accurate structure-property relationships learned from existing data. nih.gov